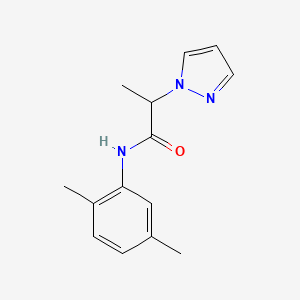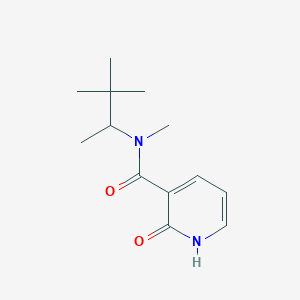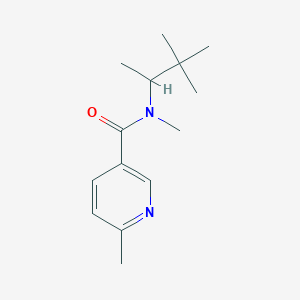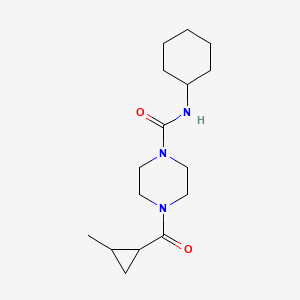
N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide, also known as DZP, is a synthetic compound that belongs to the class of pyrazole derivatives. It has been widely used in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide is not fully understood. However, it has been suggested that N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a mediator of inflammation. N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide has also been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO). Moreover, N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide is also stable and has a long shelf life, which makes it suitable for long-term studies. However, one limitation of N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide is that its mechanism of action is not fully understood. Moreover, the effects of N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide may vary depending on the experimental conditions, which may affect the reproducibility of the results.
Zukünftige Richtungen
There are several future directions for the study of N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide. One potential direction is to investigate its potential use in the treatment of neurological disorders. Another direction is to study the molecular mechanism of N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide's therapeutic effects, which may lead to the development of more potent and selective COX-2 inhibitors. Moreover, N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide can be further modified to improve its pharmacokinetic properties, such as its bioavailability and half-life. Finally, the anticancer properties of N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide can be further explored to develop more effective anticancer agents.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide is a synthetic compound that has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and antipyretic effects, and has been studied for its potential use in the treatment of neurological disorders and cancer. The mechanism of action of N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide is not fully understood, but it is thought to involve the inhibition of COX-2 enzyme and modulation of GABA receptors. N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide has several advantages for lab experiments, but its effects may vary depending on the experimental conditions. There are several future directions for the study of N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide, which may lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide involves the reaction of 2,5-dimethylphenylhydrazine with 3-bromo-1-(2,5-dimethylphenyl)propan-1-one in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide. This method has been optimized to yield high purity and high yield of N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Moreover, N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide has been found to possess anticancer properties and has been studied as a potential anticancer agent.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-5-6-11(2)13(9-10)16-14(18)12(3)17-8-4-7-15-17/h4-9,12H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRHPFXSQFXZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylbutan-1-one](/img/structure/B7494921.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(2-methylcyclopropyl)methanone](/img/structure/B7494927.png)

![5,7-dimethyl-N-[3-(oxolan-2-ylmethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7494936.png)
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7494944.png)
![2,3-dimethyl-N-[1-(oxolan-2-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B7494959.png)
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7494968.png)
![N-[1-(3-bromophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B7494975.png)
![5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine](/img/structure/B7494985.png)

![N'-[(E)-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B7495012.png)